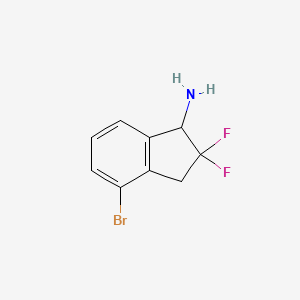

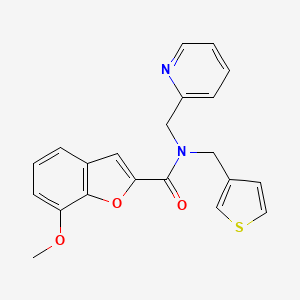

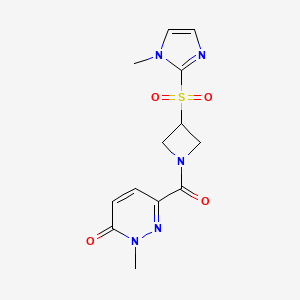

(3R)-1-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-1-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-ol, also known as MTPO, is a chemical compound that belongs to the class of pyrrolidines. MTPO has been studied for its potential applications in scientific research due to its unique properties.

Scientific Research Applications

Antitumor Activity

- Nortopsentin analogues, related to (3R)-1-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-ol, have been synthesized and shown to reduce cell proliferation and induce apoptosis in models of diffuse malignant peritoneal mesothelioma (DMPM), suggesting potential antitumor applications (Carbone et al., 2013).

Antimicrobial and Antituberculosis Activity

- Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidin-2-carboxylate derivatives, structurally similar to this compound, have shown significant antibacterial activity, particularly against A. baumannii and M. tuberculosis strains, indicating a potential role in antimicrobial applications (Nural et al., 2018).

Physicochemical and Spectroscopic Properties

- Studies on 1-(5-methyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol, a compound closely related to this compound, have provided insights into the importance of intramolecular OH⋯N hydrogen bonding in determining the conformational properties of such molecules (Laurella & Erben, 2016).

Synthesis of Bioactive Molecules

- The synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a related compound, has been achieved through 1,3-dipolar cycloaddition reactions, indicating its utility as an intermediate for various bioactive molecules (Kotian et al., 2005).

DNA Duplex and Junction Stability

- Incorporation of N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol in oligodeoxynucleotides as a bulge to form an intercalating nucleic acid (INA) has been shown to induce destabilization of INA-DNA duplexes and stabilization of DNA three-way junctions (Filichev & Pedersen, 2003).

Resonance Energy Transfer in Polymers

- A statistical terpolymer containing a 2-(pyridine-2-yl)-1,3-thiazole donor-type system has been synthesized, demonstrating efficient energy transfer, which is relevant for materials science and photophysical applications (Happ et al., 2011).

properties

IUPAC Name |

(3R)-1-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-6-5-12-8(9-6)10-3-2-7(11)4-10/h5,7,11H,2-4H2,1H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGXLEFSHMXHBY-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N2CCC(C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=N1)N2CC[C@H](C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2454041.png)

![N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2454043.png)

![N-(3,4-dimethoxyphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2454047.png)

![[1,2,4]Triazol-1-yl-acetic acid hydrochloride](/img/structure/B2454056.png)